6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-chlorobenzohydrazide with propyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Anti-inflammatory and Analgesic Effects: The compound inhibits the biosynthesis of prostaglandins by blocking the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for inflammation and pain.
Antifungal Activity: It disrupts the integrity of fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a similar heterocyclic framework but with an oxygen atom instead of sulfur, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H11ClN4S |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-2-3-10-14-15-12-17(10)16-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3 |
InChI Key |
IXIOKZMBIHKSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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